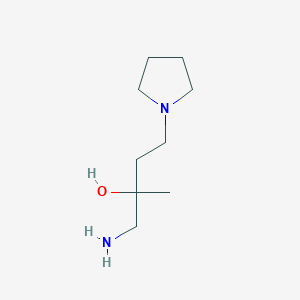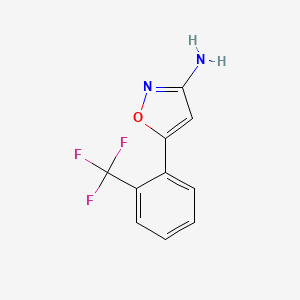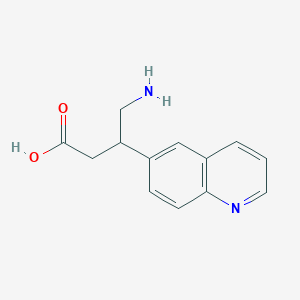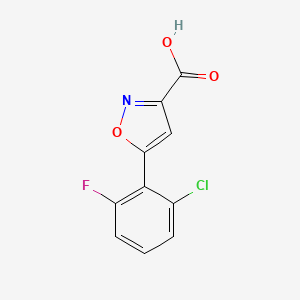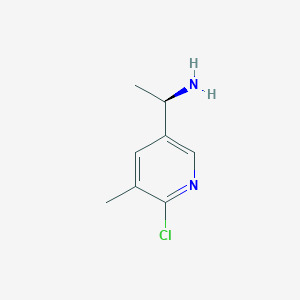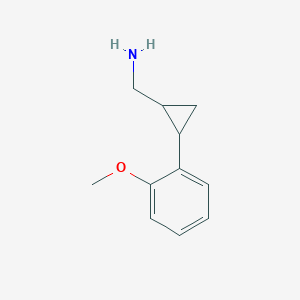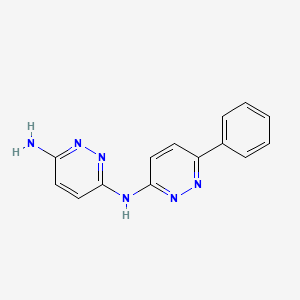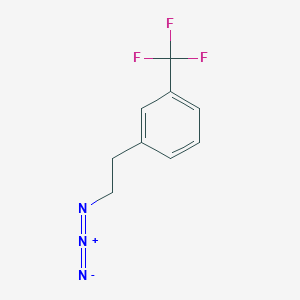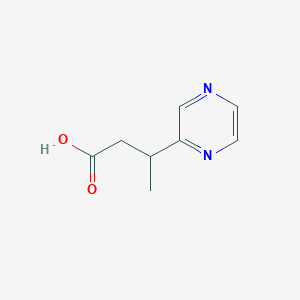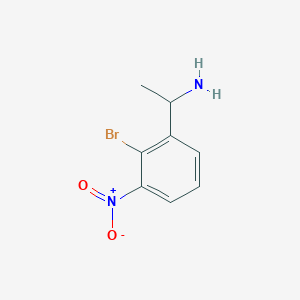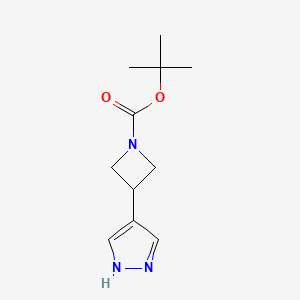
tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H17N3O2. It is known for its unique structure, which includes a pyrazole ring and an azetidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a pyrazole derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases or acids to facilitate the substitution process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is often used in assays to evaluate its effects on various biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers investigate its ability to interact with specific enzymes or receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- tert-Butyl 3-(1H-pyrazol-3-yl)azetidine-1-carboxylate
- tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Propiedades
Número CAS |
2229324-53-0 |
|---|---|
Fórmula molecular |
C11H17N3O2 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-9(7-14)8-4-12-13-5-8/h4-5,9H,6-7H2,1-3H3,(H,12,13) |
Clave InChI |
IBPWSHWPGMHAAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


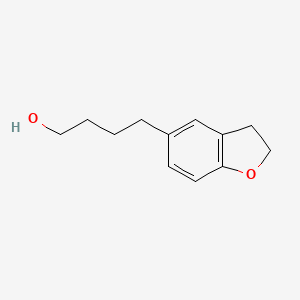
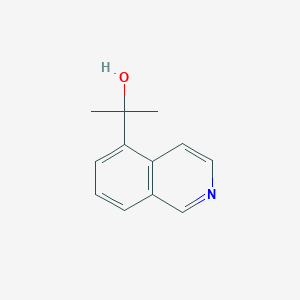
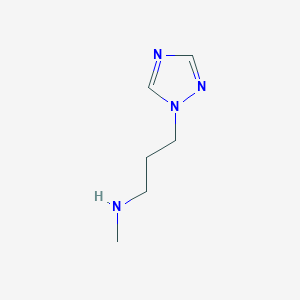
![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)
